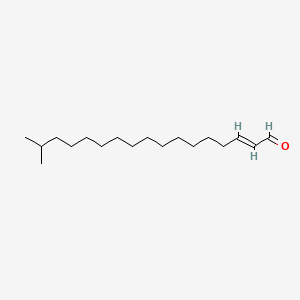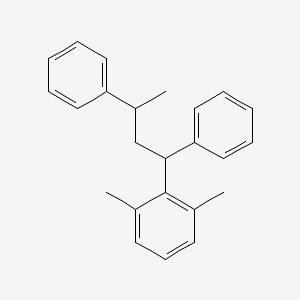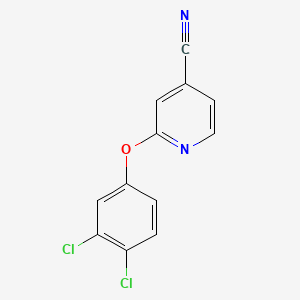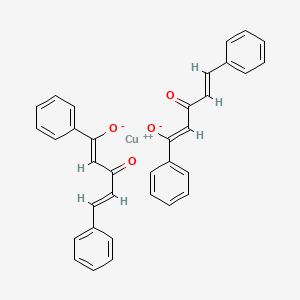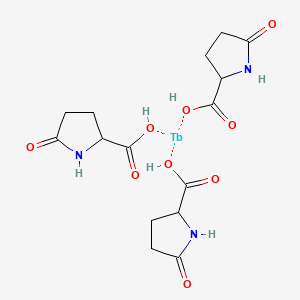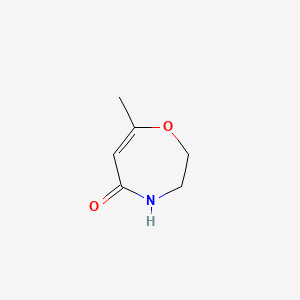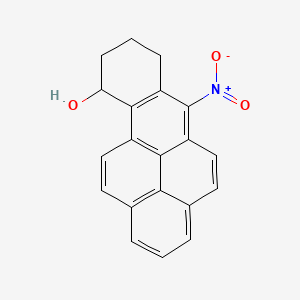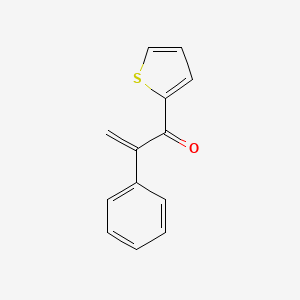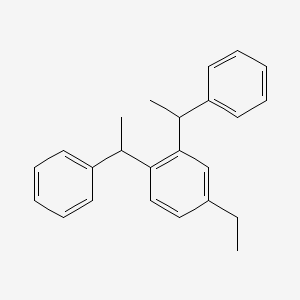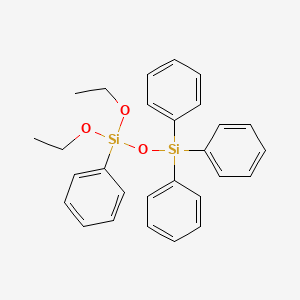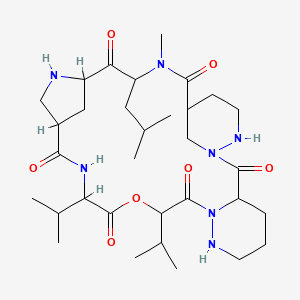
Monamycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Monamycin is a member of the cyclodepsipeptide family of antibiotics, which are known for their potent antibacterial properties. This compound was first isolated from cultures of the bacterium Streptomyces jamaicensis. This compound exhibits significant activity against various Gram-positive bacteria, making it a valuable antibiotic in medical and scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Monamycin is synthesized through a complex process involving the fermentation of Streptomyces jamaicensis. The compound consists of a mixture of fifteen cyclohexadepsipeptides, six of which contain chlorine. Each molecular species includes one residue of an α-hydroxy-acid (either L-2-hydroxy-3-methylbutanoic acid or L-2-hydroxy-3-methylpentanoic acid) and five residues of α-amino or imino acids .
Industrial Production Methods: The industrial production of this compound involves optimizing fermentation conditions such as pH, temperature, medium composition, volume of inoculum, and strain of the organism. The extraction and purification processes are crucial to obtaining high yields of the antibiotic .
Analyse Des Réactions Chimiques
Types of Reactions: Monamycin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the this compound molecule.
Substitution: this compound can participate in substitution reactions, where certain functional groups are replaced by others.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds .
Applications De Recherche Scientifique
Monamycin has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying cyclodepsipeptide synthesis and reactivity.
Biology: Investigated for its antibacterial properties and potential use in combating bacterial infections.
Medicine: Explored as a potential therapeutic agent for treating infections caused by Gram-positive bacteria.
Industry: Utilized in the development of new antibiotics and antimicrobial agents
Mécanisme D'action
Monamycin exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It specifically targets and binds to bacterial transglycosylases, enzymes that catalyze the extension of the glycan chain of the cell wall. This inhibition prevents the formation of a stable peptidoglycan layer, leading to bacterial cell death .
Comparaison Avec Des Composés Similaires
Monamycin is unique among cyclodepsipeptide antibiotics due to its specific structure and mode of action. Similar compounds include:
Moenomycin: Another cyclodepsipeptide antibiotic that also inhibits bacterial cell wall synthesis but has a different structural composition.
Vancomycin: A glycopeptide antibiotic that targets bacterial cell wall synthesis but through a different mechanism.
Teicoplanin: Similar to vancomycin, it inhibits cell wall synthesis but has a different spectrum of activity
This compound’s unique combination of α-hydroxy-acids and α-amino or imino acids, along with its potent antibacterial activity, distinguishes it from other antibiotics in its class.
Propriétés
Numéro CAS |
11115-98-3 |
|---|---|
Formule moléculaire |
C32H53N7O7 |
Poids moléculaire |
647.8 g/mol |
Nom IUPAC |
22-methyl-21-(2-methylpropyl)-10,13-di(propan-2-yl)-11-oxa-1,7,8,14,18,22,27-heptazatetracyclo[22.3.1.116,19.03,8]nonacosane-2,9,12,15,20,23-hexone |
InChI |
InChI=1S/C32H53N7O7/c1-17(2)13-24-26(40)22-14-21(15-33-22)28(41)36-25(18(3)4)32(45)46-27(19(5)6)31(44)39-23(9-8-11-35-39)30(43)38-16-20(10-12-34-38)29(42)37(24)7/h17-25,27,33-35H,8-16H2,1-7H3,(H,36,41) |
Clé InChI |
WTLGBIQVBFJEGX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1C(=O)C2CC(CN2)C(=O)NC(C(=O)OC(C(=O)N3C(CCCN3)C(=O)N4CC(CCN4)C(=O)N1C)C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


